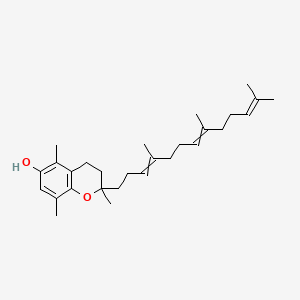

![molecular formula C23H26N4O3 B13384803 8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B13384803.png)

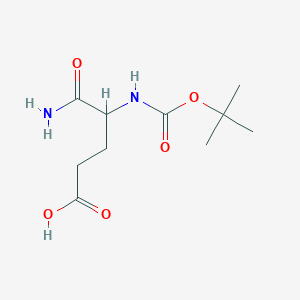

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LY3023414 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin. This compound is designed to target and inhibit class I phosphoinositide 3-kinase isoforms, mammalian target of rapamycin complex 1 and 2, and DNA-dependent protein kinase, making it a potent agent in the treatment of various cancers .

Méthodes De Préparation

The synthesis of LY3023414 involves the creation of a complex fused imidazoquinolinone structure. The synthetic route typically includes the formation of the imidazole ring followed by its fusion with a quinoline ring system. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy and stability .

Analyse Des Réactions Chimiques

LY3023414 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the imidazoquinolinone structure.

Reduction: This reaction can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the imidazoquinolinone core

Applications De Recherche Scientifique

LY3023414 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase/mammalian target of rapamycin pathway.

Biology: Helps in understanding cell growth, survival, motility, and metabolism.

Medicine: Currently being evaluated in phase I and II clinical trials for the treatment of various human malignancies, including breast, colon, ovarian, and prostate cancers

Mécanisme D'action

LY3023414 exerts its effects by potently and selectively inhibiting class I phosphoinositide 3-kinase isoforms, mammalian target of rapamycin complex 1 and 2, and DNA-dependent protein kinase. This inhibition leads to the blockade of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is frequently altered in cancer cells. By inhibiting this pathway, LY3023414 induces G1 cell-cycle arrest and apoptosis, thereby impeding tumor growth and proliferation .

Comparaison Avec Des Composés Similaires

LY3023414 is unique in its dual inhibition of both phosphoinositide 3-kinase and mammalian target of rapamycin, which distinguishes it from other compounds that target only one of these kinases. Similar compounds include:

BEZ235: Another dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor but with different pharmacokinetic properties.

GDC-0980: A dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor with a different chemical structure.

BKM120: A selective phosphoinositide 3-kinase inhibitor without mammalian target of rapamycin inhibition. LY3023414’s high solubility across a wide pH range and its intermittent target inhibition (“quick-on/quick-off” effect) make it particularly effective in clinical settings

Propriétés

Formule moléculaire |

C23H26N4O3 |

|---|---|

Poids moléculaire |

406.5 g/mol |

Nom IUPAC |

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one |

InChI |

InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3 |

Clé InChI |

ACCFLVVUVBJNGT-UHFFFAOYSA-N |

SMILES canonique |

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate](/img/structure/B13384723.png)

![4-(2,6-Diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B13384751.png)

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384764.png)

![17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384769.png)

![Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B13384790.png)

![(2R,3S)-3-(tert-butoxy)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B13384805.png)